molecular formula C12H9F7N2O2 B14949396 2,2,3,3,4,4,4-Heptafluoro-N'-(3-methoxybenzylidene)butyrohydrazide

2,2,3,3,4,4,4-Heptafluoro-N'-(3-methoxybenzylidene)butyrohydrazide

Cat. No.: B14949396
M. Wt: 346.20 g/mol
InChI Key: CFAXCFYPVNMXMF-CGOBSMCZSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide typically involves the reaction of heptafluorobutylamine with an appropriate aldehyde or ketone to form the corresponding hydrazone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and other biological macromolecules. This can lead to inhibition or modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the methoxyphenyl group.

    2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the hydrazide moiety.

    2,2,3,3,4,4,4-Heptafluorobutanamide: Similar backbone but different functional groups.

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide is unique due to the presence of both the fluorinated butane backbone and the methoxyphenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H9F7N2O2

Molecular Weight

346.20 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide

InChI

InChI=1S/C12H9F7N2O2/c1-23-8-4-2-3-7(5-8)6-20-21-9(22)10(13,14)11(15,16)12(17,18)19/h2-6H,1H3,(H,21,22)/b20-6+

InChI Key

CFAXCFYPVNMXMF-CGOBSMCZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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